REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](/[CH:9]=[CH:10]/[C:11]#[N:12])[CH:6]=[CH:7][CH:8]=1>CCO.C(Cl)(Cl)Cl.O=[Pt]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][NH2:12])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)/C=C/C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was shaken in a Parr apparatus under an atmosphere of 50-60 psi H2 overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a brown solid which
|
Type
|
CUSTOM
|
Details
|
was then partitioned between CH2Cl2 and 1N NaOH
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |